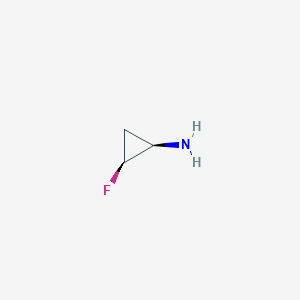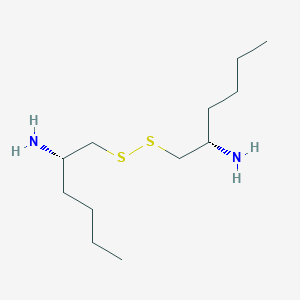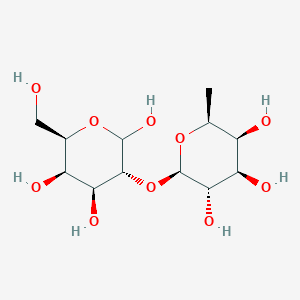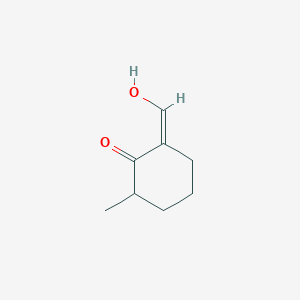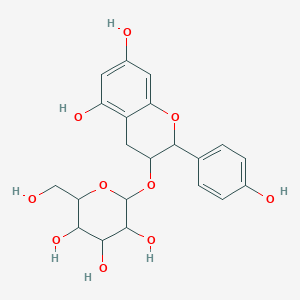
Propinqualin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propinqualin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of quinoline derivatives. This compound has been found to possess several biological and pharmacological properties, making it a promising candidate for drug development and other research applications.
Wirkmechanismus
The mechanism of action of Propinqualin is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which are known to cause cellular damage. This compound has also been found to modulate various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neuronal cells, endothelial cells, and macrophages. This compound has also been found to modulate the expression of various genes involved in cellular signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Propinqualin has several advantages over other compounds used in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities, making it suitable for high-throughput screening and other large-scale experiments. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Propinqualin. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to possess neuroprotective properties, making it a promising candidate for drug development in this field. Another area of interest is its potential use as a fluorescent probe in bioimaging and other analytical applications. This compound has been shown to possess excellent fluorescent properties, making it a valuable tool for studying cellular processes and other biological phenomena.
In conclusion, this compound is a promising compound that has several potential applications in various fields of science. Its unique properties make it a valuable tool for research and drug development, and there is still much to learn about its mechanisms of action and potential applications. Further research on this compound is needed to fully understand its potential and to unlock its full potential for scientific discovery.
Wissenschaftliche Forschungsanwendungen
Propinqualin has been extensively studied for its potential applications in various fields of science. It has been found to possess significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. This compound has also been studied for its potential use as a fluorescent probe in bioimaging and other analytical applications.
Eigenschaften
CAS-Nummer |
147511-60-2 |
|---|---|
Molekularformel |
C21H24O10 |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H24O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-6,15-28H,7-8H2 |
InChI-Schlüssel |
XWMNERHJDTUVJN-UHFFFAOYSA-N |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Kanonische SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Synonyme |
(-)-epiafzelechin-3-O-beta-D-allopyranoside propinqualin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)
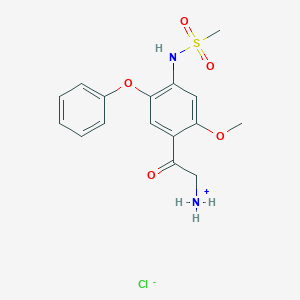
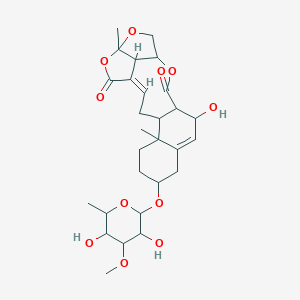
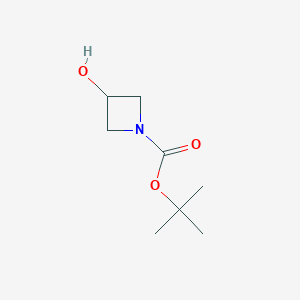

![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)
![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
